molecular formula C15H13Cl2N B11542442 N-[(E)-(2,4-dichlorophenyl)methylidene]-3,4-dimethylaniline

N-[(E)-(2,4-dichlorophenyl)methylidene]-3,4-dimethylaniline

Katalognummer: B11542442
Molekulargewicht: 278.2 g/mol
InChI-Schlüssel: JFFQVZAHBBPZSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(E)-(2,4-dichlorophenyl)methylidene]-3,4-dimethylaniline is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a dichlorophenyl group and a dimethylaniline moiety, making it a unique and interesting subject for various chemical studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2,4-dichlorophenyl)methylidene]-3,4-dimethylaniline typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 3,4-dimethylaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, and employing industrial-grade solvents and reagents. The use of continuous flow reactors could also be considered to enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(E)-(2,4-dichlorophenyl)methylidene]-3,4-dimethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[(E)-(2,4-dichlorophenyl)methylidene]-3,4-dimethylaniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[(E)-(2,4-dichlorophenyl)methylidene]-3,4-dimethylaniline involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules such as enzymes and DNA. These interactions can lead to the inhibition of enzyme activity or the disruption of DNA function, contributing to its antimicrobial and anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(E)-(2,4-dichlorophenyl)methylidene]-3,4-dimethylaniline is unique due to the presence of both dichlorophenyl and dimethylaniline groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C15H13Cl2N

Molekulargewicht

278.2 g/mol

IUPAC-Name

1-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)methanimine

InChI

InChI=1S/C15H13Cl2N/c1-10-3-6-14(7-11(10)2)18-9-12-4-5-13(16)8-15(12)17/h3-9H,1-2H3

InChI-Schlüssel

JFFQVZAHBBPZSX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)N=CC2=C(C=C(C=C2)Cl)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.